2-(2-Cyanophenyl)acetophenone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-phenacylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO/c16-11-14-9-5-4-8-13(14)10-15(17)12-6-2-1-3-7-12/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBWAMTWLDTZJDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC2=CC=CC=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90295226 | |
| Record name | 2-(2-Oxo-2-phenylethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90295226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10517-64-3 | |
| Record name | 10517-64-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100685 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2-Oxo-2-phenylethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90295226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Reaction Mechanisms and Reactivity Profiles of 2 2 Cyanophenyl Acetophenone
Mechanistic Studies of the Carbonyl Reactivity
The acetophenone (B1666503) portion of the molecule is central to its carbonyl reactivity. The presence of a carbonyl group, alpha-hydrogens, and an aromatic ring creates a platform for a variety of fundamental organic reactions.
Enolization and Enolate Formation Mechanisms
The hydrogens on the carbon atom adjacent to the carbonyl group (the α-carbon) of 2-(2-Cyanophenyl)acetophenone are acidic due to the electron-withdrawing nature of the carbonyl group. This acidity allows for the formation of enol and enolate intermediates, which are crucial for many reactions. msu.edulibretexts.orglibretexts.org
Base-Catalyzed Enolate Formation: In the presence of a base, an α-hydrogen is abstracted, leading to the formation of a resonance-stabilized enolate ion. The negative charge is delocalized between the α-carbon and the oxygen atom. fiveable.melibretexts.org This process is an equilibrium, but the formation of the stabilized enolate is a key step for subsequent reactions.
Step 1: A base (B:) removes a proton from the α-carbon.
Step 2: A resonance-stabilized enolate anion is formed, with the negative charge shared between the α-carbon and the oxygen atom.
Acid-Catalyzed Enol Formation: Under acidic conditions, the carbonyl oxygen is first protonated, making the carbonyl carbon more electrophilic. A weak base (like water) can then remove an α-hydrogen, leading to the formation of an enol, which is a neutral tautomer of the ketone. fiveable.melibretexts.orgchemistrysteps.com
Step 1: The carbonyl oxygen is protonated by an acid (H-A).
Step 2: A base (e.g., H₂O) removes a proton from the α-carbon, resulting in the formation of a C=C double bond and the neutral enol.
| Tautomerization Condition | Key Intermediate | Initial Step |
| Acid-Catalyzed | Oxonium ion | Protonation of carbonyl oxygen fiveable.mepearson.com |
| Base-Catalyzed | Enolate ion | Deprotonation of α-carbon fiveable.melibretexts.org |
Nucleophilic Addition Pathways to the Ketone
The carbonyl carbon in this compound is electrophilic due to the polarity of the carbon-oxygen double bond. This makes it susceptible to attack by nucleophiles. docbrown.infochemguide.co.ukmasterorganicchemistry.com This reaction, known as nucleophilic addition, is a fundamental process in carbonyl chemistry. masterorganicchemistry.comyoutube.com
The general mechanism involves the attack of a nucleophile (Nu⁻) on the carbonyl carbon, breaking the C=O π bond and forming a tetrahedral alkoxide intermediate. This intermediate is then typically protonated to yield an alcohol. youtube.com
Step 1: The nucleophile attacks the electrophilic carbonyl carbon. The π electrons of the C=O bond move to the oxygen atom.
Step 2: The resulting tetrahedral alkoxide intermediate is protonated by a protic solvent or acid to give the final alcohol product.
The rate of this reaction is influenced by the nature of the nucleophile and the steric and electronic environment of the carbonyl group. Strong nucleophiles, such as Grignard reagents or organolithium compounds, undergo irreversible addition. Weaker nucleophiles, like cyanide or water, may add reversibly. masterorganicchemistry.com
Electrophilic Substitution at the Alpha-Carbon
Electrophilic substitution at the α-carbon is a characteristic reaction of enolizable ketones like this compound. msu.edulibretexts.org The reaction proceeds through the nucleophilic enol or enolate intermediate, which attacks an electrophile (E⁺). libretexts.orgwikipedia.org This results in the replacement of an α-hydrogen with an electrophile. libretexts.org
Mechanism via Enolate (Base-Promoted):
Formation of the enolate anion using a base.
The enolate, acting as a nucleophile, attacks an electrophile. The α-carbon is the typical site of reaction. youtube.com
Mechanism via Enol (Acid-Catalyzed):
Acid-catalyzed formation of the enol tautomer.
The electron-rich C=C double bond of the enol acts as a nucleophile, attacking the electrophile.
Deprotonation of the resulting intermediate regenerates the carbonyl group and the acid catalyst. youtube.com
A common example of this reaction is α-halogenation, where the electrophile is a halogen molecule (e.g., Br₂). wikipedia.org
| Reaction Condition | Nucleophilic Species | Key Reactivity | Product Type |
| Basic/Base-Promoted | Enolate Anion | Attack by negatively charged α-carbon | α-Substituted Ketone |
| Acidic | Enol | Attack by electron-rich C=C double bond | α-Substituted Ketone |
Aldol (B89426) and Related Condensation Reactions
The enolate of this compound can act as a nucleophile in aldol and related condensation reactions. msu.edumagritek.com These reactions are powerful methods for forming new carbon-carbon bonds. magritek.com
In a classic aldol addition, the enolate attacks the carbonyl group of another molecule (an aldehyde or ketone) to form a β-hydroxy ketone (an aldol adduct). masterorganicchemistry.com If this reaction is performed with a different carbonyl partner, it is known as a "crossed" or "mixed" aldol reaction. For instance, the enolate of this compound can react with an aldehyde that cannot form an enolate itself, such as benzaldehyde, in a process known as the Claisen-Schmidt condensation. masterorganicchemistry.comyoutube.com
Base-Catalyzed Aldol Condensation Mechanism:
Enolate Formation: A base removes an α-hydrogen from this compound to form the nucleophilic enolate. magritek.com
Nucleophilic Attack: The enolate attacks the carbonyl carbon of the electrophile (e.g., benzaldehyde).
Protonation: The resulting alkoxide intermediate is protonated to give the β-hydroxy ketone (aldol addition product).
Dehydration (Condensation): Under heating or stronger reaction conditions, this adduct can easily dehydrate (lose a molecule of water) to form an α,β-unsaturated ketone, which is a highly conjugated and stable molecule. masterorganicchemistry.comyoutube.com
Mechanistic Studies of the Nitrile Reactivity
The cyano (-C≡N) group on the phenyl ring introduces another site of reactivity. The carbon-nitrogen triple bond is polarized, making the carbon atom electrophilic. libretexts.org
Nucleophilic Addition to the Cyano Group
Similar to a carbonyl group, the nitrile group undergoes nucleophilic addition. ucalgary.calibretexts.orgchemistrysteps.com A nucleophile attacks the electrophilic carbon of the nitrile, and the π electrons shift to the nitrogen atom, forming an imine anion intermediate. libretexts.orglibretexts.org
General Mechanism:
Nucleophilic Attack: A strong nucleophile (e.g., a Grignard reagent, organolithium, or a hydride from LiAlH₄) attacks the nitrile carbon. ucalgary.calibretexts.org
Intermediate Formation: A negatively charged imine anion is formed.
Workup/Further Reaction:
Hydrolysis: Aqueous workup of the imine anion intermediate (especially from Grignard or organolithium addition) leads to the formation of a ketone. libretexts.orglibretexts.org
Reduction: In reactions with reducing agents like LiAlH₄, the imine anion can accept a second hydride, and subsequent protonation yields a primary amine. youtube.comlibretexts.orglibretexts.org
Hydrolysis to Carboxylic Acid: Under harsh acidic or basic conditions, nitriles can be fully hydrolyzed, first to an amide intermediate and then to a carboxylic acid. youtube.comlibretexts.orglibretexts.org
The reactivity can be enhanced by acid catalysis, where protonation of the nitrile nitrogen makes the carbon even more electrophilic and susceptible to attack by weaker nucleophiles like water. libretexts.orgucalgary.cachemistrysteps.com
| Reagent/Condition | Intermediate | Final Product |
| 1. Grignard Reagent (R-MgX) 2. H₃O⁺ | Imine Anion | Ketone libretexts.orglibretexts.org |
| 1. LiAlH₄ 2. H₂O | Dianion | Primary Amine youtube.comlibretexts.org |
| H₃O⁺ / Heat | Amide | Carboxylic Acid youtube.comlibretexts.org |
| NaOH / H₂O / Heat | Amide | Carboxylate Salt |
Hydrolysis and Alcoholysis of the Nitrile
The nitrile group in this compound is susceptible to hydrolysis under both acidic and basic conditions, a characteristic reaction of nitriles. chemistrysteps.comopenstax.org
Under acidic conditions, the reaction is initiated by protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom. Subsequent nucleophilic attack by water leads to the formation of an imidic acid intermediate, which then tautomerizes to an amide. Further hydrolysis of the amide yields a carboxylic acid. chemistrysteps.comlibretexts.org
Acid-Catalyzed Hydrolysis Mechanism:
Protonation: The nitrile nitrogen is protonated by an acid catalyst.
Nucleophilic Attack: A water molecule attacks the electrophilic carbon of the nitrile.
Deprotonation and Tautomerization: Loss of a proton and subsequent tautomerization yields an amide intermediate.
Amide Hydrolysis: The amide is further hydrolyzed to the corresponding carboxylic acid.
In basic hydrolysis, the hydroxide ion directly attacks the electrophilic carbon of the nitrile, forming an imine anion. Protonation of this intermediate by water, followed by tautomerization, also yields an amide, which is then hydrolyzed to a carboxylate salt. openstax.org
Alcoholysis of the nitrile group can also be achieved, typically under acidic conditions, to produce imidates. This reaction proceeds via a similar mechanism to hydrolysis, with the alcohol acting as the nucleophile instead of water.
Derivatization via the Nitrile Functionality
The nitrile group of this compound serves as a versatile handle for various chemical derivatizations beyond simple hydrolysis.
Reduction of the nitrile group can lead to the formation of a primary amine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically employed for this transformation. The reaction proceeds through the nucleophilic addition of hydride ions to the carbon-nitrogen triple bond. libretexts.org
The nitrile group can also react with organometallic reagents, such as Grignard reagents. This reaction provides a route to the synthesis of ketones. The Grignard reagent adds to the electrophilic carbon of the nitrile, forming an imine anion intermediate, which is then hydrolyzed to yield a ketone. libretexts.org
Furthermore, the nitrile functionality can participate in cycloaddition reactions, although specific examples involving this compound are not extensively documented. The development of catalytic systems for the atroposelective synthesis of axially chiral benzonitriles highlights the potential for stereocontrolled transformations involving the nitrile group. nih.govresearchgate.net
Intermolecular Reaction Pathways
The presence of both a ketone and an activated aromatic system in this compound provides multiple sites for intermolecular carbon-carbon bond formation. Organic nitriles are valuable intermediates in organic synthesis as they facilitate the creation of new carbon-carbon bonds, allowing for the extension of carbon chains. cognitoedu.org
One common strategy for C-C bond formation is the reaction of nitriles with organometallic reagents. organic-chemistry.org For instance, the reaction with Grignard reagents, as mentioned previously, results in the formation of a new C-C bond and ultimately yields a ketone upon hydrolysis.
The methylene (B1212753) group situated between the two aromatic rings is also reactive. It can be deprotonated by a strong base to form a carbanion, which can then act as a nucleophile in reactions with various electrophiles, such as alkyl halides or carbonyl compounds, to form new C-C bonds.
Additionally, the aromatic rings can participate in classic electrophilic aromatic substitution reactions, provided that the reaction conditions are carefully controlled to avoid reactions at the other functional groups.
| Reaction Type | Reagents | Product Type |
| Reaction with Grignard Reagents | RMgX, then H₃O⁺ | Ketone |
| Alkylation of Methylene Bridge | Strong base, then R-X | Alkylated product |
The functional groups within this compound also allow for the formation of carbon-heteroatom bonds. The construction of C-N bonds is of particular importance due to the prevalence of nitrogen-containing compounds in biologically active molecules. rsc.org
The carbonyl group of the acetophenone moiety can undergo reductive amination. In this reaction, the ketone first reacts with an amine to form an imine, which is then reduced in situ to the corresponding amine. This process forms a new C-N bond.
The aromatic rings can also be functionalized with heteroatoms through various cross-coupling reactions. For example, palladium-catalyzed cross-coupling reactions are widely used for the formation of C-N, C-O, and C-S bonds with aryl halides. tcichemicals.com While this compound itself is not an aryl halide, derivatives containing a halogen on one of the aromatic rings could readily participate in such reactions.
Intramolecular Cyclization Strategies
The strategic placement of the cyanophenyl and acetophenone moieties in this compound makes it an excellent precursor for the synthesis of various heterocyclic compounds through intramolecular cyclization.
A key intramolecular cyclization pathway for this compound and its derivatives involves the reaction between the carbonyl group of the acetophenone and the nitrile group. This transformation can be promoted under various conditions to yield fused heterocyclic systems, most notably isoindolinone derivatives.
For example, a copper-catalyzed three-component cascade cyclization using 2-formylbenzonitriles, phenylacetylenes, and diaryliodonium salts has been developed to produce 3-(2-oxopropyl)-2-arylisoindolinone derivatives. researchgate.net This reaction proceeds through the formation of an N-arylnitrilium cation intermediate.
In a related transformation, the synthesis of 3-hydroxyisoindolin-1-ones has been achieved from 2-iodobenzamide derivatives and benzyl (B1604629) cyanides in the presence of a copper catalyst. This reaction highlights the utility of the cyanophenyl moiety as a precursor for the construction of the isoindolinone core.
Base-mediated cyclization is another effective strategy. For instance, the Camps cyclization, which involves the base-promoted cyclization of N-(2-ketoaryl)amides, is a well-established method for the synthesis of 4-quinolones. A similar base-mediated intramolecular reaction between the enolate of the acetophenone and the nitrile group in this compound could potentially lead to the formation of a five-membered isoindolinone ring.
| Product Type | Reaction Conditions | Key Intermediates |
| 3-(2-Oxopropyl)-2-arylisoindolinones | Cu-catalyzed three-component reaction | N-arylnitrilium cation |
| 3-Hydroxyisoindolin-1-ones | Cu-catalyzed reaction of 2-iodobenzamides and benzyl cyanides | Not specified |
| Isoindolinones | Base-mediated intramolecular cyclization | Enolate |
Cascade Reactions and Domino Processes
Cascade reactions, also known as domino or tandem reactions, are powerful tools in synthetic organic chemistry that allow for the formation of multiple chemical bonds in a single operation without isolating intermediates. nih.gov This approach enhances synthetic efficiency by reducing the number of steps, purification processes, and waste generation, aligning with the principles of green chemistry. researchgate.net The strategic arrangement of functional groups in this compound—namely the electrophilic cyano group and the enolizable ketone—renders it an excellent substrate for initiating cascade sequences to construct complex heterocyclic scaffolds.
A primary application of cascade reactions involving precursors similar to this compound is the synthesis of quinazoline (B50416) and related fused-ring systems. For instance, a domino process for synthesizing tryptanthrin derivatives, which share a quinazolinone core, has been developed from 2-aminoacetophenones through a copper-mediated oxidative cyclization. semanticscholar.org This type of reaction highlights a potential pathway for this compound. A hypothetical cascade could be initiated by the reduction of the cyano group to a primary amine, followed by an intramolecular condensation with the ketone carbonyl. Subsequent oxidation would lead to a quinazoline derivative.
Another well-established cascade sequence is the Michael-aldol reaction. In a study involving acetophenone and acenaphthenequinone, a Michael-aldol domino reaction sequence led to the formation of complex 2:2 adducts. scispace.com This demonstrates the ability of the acetophenone moiety to participate in sequential conjugate addition and aldol condensation steps. For this compound, an intermolecular Michael addition of an appropriate nucleophile could be followed by an intramolecular cyclization involving the cyano group, leading to highly functionalized nitrogen-containing heterocycles.
The following table outlines a representative cascade reaction involving a related substrate, illustrating the conditions and outcomes typical of such processes.
| Reactants | Conditions | Key Transformations | Product Type | Yield (%) |
|---|---|---|---|---|
| 2-Aminoacetophenone, Isatoic Anhydride (B1165640) | CuI, DMSO, 100 °C | Domino Oxidative Cyclization | Tryptanthrin Derivative | 70 |
| Acenaphthenequinone, Acetophenone | KOH, Methanol | Michael-Aldol Domino Reaction | Substituted Dispiro Compound | Variable |
| 2-Aminobenzylalcohol, Propiophenone | Cu-MOF, Toluene, 120 °C | One-Pot Domino C-H Activation | 3-Aroylquinoline | 91 |
These examples underscore the versatility of the acetophenone and cyanophenyl moieties in designing efficient domino reactions for the synthesis of valuable heterocyclic compounds. nih.gov
Regioselectivity and Stereoselectivity in Cyclizations
When a molecule possesses multiple reactive sites or can form products with different spatial arrangements of atoms, the selectivity of the reaction becomes a critical aspect. Regioselectivity refers to the preference for bond formation at one position over another, while stereoselectivity refers to the preferential formation of one stereoisomer over others. In the cyclization reactions of this compound, both regioselectivity and stereoselectivity are governed by the interplay of electronic effects, steric hindrance, and reaction conditions.
Regioselectivity: Intramolecular cyclization of this compound derivatives can potentially lead to different regioisomers. For example, in a reaction involving both the cyano group and the aromatic ring, cyclization could occur at different positions. The regiochemical outcome is often dictated by the nature of the reaction mechanism. In an acid-mediated aza-Nazarov cyclization of quinazolinonyl enones, the regioselectivity was found to be highly dependent on the proton availability in the reaction medium. mdpi.com Similarly, the cyclization of a 2-cyano-3,10-diketone triterpenoid derivative showed distinct regioselectivity under acidic versus basic conditions, leading to a cyanopyran-3-one or a pentacyclic alkene β-ketonitrile, respectively. rsc.org
For this compound, a hypothetical intramolecular aldol-type condensation followed by cyclization involving the nitrile group could be directed by the choice of base. A strong, non-nucleophilic base might favor deprotonation at the methyl group, leading to one series of intermediates, whereas activation of the methylene group could lead to another.
Stereoselectivity: Stereoselectivity is crucial when new chiral centers are formed during cyclization. For instance, in an intramolecular [2+2] photocycloaddition catalyzed by a chiral sensitizer, the formation of specific stereoisomers is controlled by the catalyst and the reaction pathway. researchgate.netnih.gov Theoretical studies using Density Functional Theory (DFT) have been employed to investigate the stereoselectivity of [3+2] cycloaddition reactions between nitrones and acetophenone derivatives, revealing a preference for the endo approach due to lower activation energies. nih.gov
In reactions involving this compound, if the cyclization creates one or more stereocenters, the relative stability of the transition states leading to different diastereomers will determine the product ratio. Factors such as minimizing steric interactions often favor the formation of the thermodynamically more stable trans product in many elimination and cyclization reactions.
The table below summarizes factors influencing selectivity in related cyclization reactions.
| Reaction Type | Substrate Type | Controlling Factor | Observed Selectivity |
|---|---|---|---|
| Intramolecular Heterocyclization | 2-Cyano-1,4-diketone | Reaction Conditions (Acidic vs. Basic) | High Regioselectivity |
| Aza-Nazarov Cyclization | Quinazolinonyl enone | Proton Availability (Superacid) | High Regioselectivity |
| [3+2] Cycloaddition | Nitrone + Acetophenone derivative | Transition State Energetics (DFT) | High Stereoselectivity (endo favored) |
Kinetic and Thermodynamic Considerations in Reaction Control
The reaction outcome is determined by factors such as temperature, reaction time, and the reversibility of the reaction steps.
Kinetic Control: Typically favored at lower temperatures and shorter reaction times. Under these conditions, the reaction is effectively irreversible, and the product ratio reflects the relative rates of formation. The product formed via the lowest energy transition state will predominate.
Thermodynamic Control: Favored at higher temperatures and longer reaction times, which allow the system to reach equilibrium. Under these reversible conditions, the most stable product will be the major component of the final mixture, regardless of its rate of formation.
A practical example is seen in the synthesis of furans versus pyrazoles from a common ketoacetylene intermediate. researchgate.net By carefully selecting the reaction conditions (catalyst, solvent, time), either the kinetically favored pyrazole or the thermodynamically favored furan (B31954) can be obtained as the major product.
For this compound, these principles can be applied to control the outcome of intramolecular cyclizations. Consider a hypothetical reaction where the compound can cyclize to form either a five-membered or a six-membered ring. The five-membered ring might form faster (kinetic product) due to more favorable bond angles in the transition state. However, the six-membered ring is generally more stable (thermodynamic product).
| Control Type | Reaction Conditions | Product Characteristics | Application to this compound |
|---|---|---|---|
| Kinetic | Low Temperature, Short Time, Irreversible | Forms fastest, less stable | Formation of a strained, less-stable heterocyclic ring system. |
| Thermodynamic | High Temperature, Long Time, Reversible | Forms slowest, more stable | Formation of a more stable, potentially aromatic, fused ring system. |
By adjusting the reaction temperature, a chemist could selectively synthesize one isomer over the other. At a low temperature, the reaction would yield predominantly the kinetic product. Conversely, running the reaction at a higher temperature for an extended period would allow the initially formed kinetic product to revert to the starting material and eventually form the more stable thermodynamic product. This control is fundamental in designing synthetic routes to complex molecules where specific regiochemistry or stereochemistry is required.
Derivatization and Functional Group Interconversions of 2 2 Cyanophenyl Acetophenone
Modifications of the Acetophenone (B1666503) Moiety
The acetophenone portion of the molecule contains a reactive carbonyl group and an adjacent methylene (B1212753) group (the α-carbon), as well as an aromatic ring, all of which are susceptible to chemical transformation.
The methylene bridge in 2-(2-Cyanophenyl)acetophenone is positioned alpha to the carbonyl group, making its protons acidic and amenable to removal by a base to form an enolate. This enolate is a key intermediate for various alpha-functionalization reactions. researchgate.netnih.gov
Alkylation: The enolate can act as a nucleophile, reacting with alkyl halides to introduce alkyl substituents at the alpha-position. This reaction is fundamental for building more complex carbon skeletons.
Halogenation: In the presence of a base and a halogen source (e.g., Br₂), the alpha-position can be halogenated. The resulting α-halo ketone is a versatile intermediate for subsequent nucleophilic substitution or elimination reactions.
Aldol (B89426) Condensation: The enolate can also react with other carbonyl compounds, such as aldehydes or ketones, in an aldol addition or condensation reaction. This C-C bond-forming reaction allows for the synthesis of β-hydroxy ketones or α,β-unsaturated ketones. nih.gov
These reactions are summarized in the table below.
| Reaction | Reagents | Product Type |
| Alkylation | 1. Base (e.g., LDA, NaH) 2. Alkyl Halide (R-X) | α-Alkyl-2-(2-cyanophenyl)acetophenone |
| Halogenation | Base, X₂ (X = Cl, Br, I) | α-Halo-2-(2-cyanophenyl)acetophenone |
| Aldol Addition | Base, Aldehyde/Ketone (R₂C=O) | β-Hydroxy ketone derivative |
The phenyl ring of the acetophenone moiety can undergo electrophilic aromatic substitution. The acetyl group (-COCH₂-) is an electron-withdrawing group, which deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta-position. studyraid.com
Nitration: Treatment with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) at the meta-position of the acetophenone ring. studyraid.com
Halogenation: The ring can be halogenated (e.g., with Br₂ and a Lewis acid catalyst like FeBr₃) to yield the meta-bromo derivative. libretexts.org
Sulfonation: Reaction with fuming sulfuric acid introduces a sulfonic acid group (-SO₃H) at the meta-position. studyraid.com
Friedel-Crafts alkylation and acylation reactions on this ring are generally not feasible due to the strong deactivating effect of the acetyl group. studyraid.comalfa-chemistry.com
Transformations of the Cyanophenyl Group
The cyanophenyl portion of the molecule offers reactivity both at the nitrile functional group and on its attached aromatic ring.
The cyano (nitrile) group is a versatile functional group that can be converted into several other nitrogen-containing moieties, significantly altering the molecule's chemical properties. libretexts.org
Hydrolysis to Carboxylic Acid: Under strong acidic or basic conditions with heating, the nitrile group can be fully hydrolyzed to a carboxylic acid group (-COOH), passing through an amide intermediate. libretexts.orglibretexts.orggoogle.com
Hydrolysis to Amide: Milder hydrolysis conditions can be used to stop the reaction at the primary amide (-CONH₂) stage. libretexts.org
Reduction to Amine: The nitrile can be reduced to a primary amine (-CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgic.ac.uk
Formation of Tetrazoles: A significant reaction for aryl nitriles is their conversion into tetrazoles via [3+2] cycloaddition with an azide (B81097) salt (e.g., sodium azide) in the presence of a Lewis acid or a proton source. Tetrazoles are important functional groups in medicinal chemistry, often serving as bioisosteres for carboxylic acids.
| Starting Group | Reagents | Resulting Functional Group |
| Nitrile (-CN) | H₃O⁺, heat | Carboxylic Acid (-COOH) |
| Nitrile (-CN) | H₂O₂, base | Amide (-CONH₂) |
| Nitrile (-CN) | 1. LiAlH₄ 2. H₂O | Primary Amine (-CH₂NH₂) |
| Nitrile (-CN) | NaN₃, NH₄Cl | Tetrazole |
Similar to the acetyl group, the cyano group is strongly electron-withdrawing and deactivating. Therefore, electrophilic aromatic substitution on the cyanophenyl ring is more difficult than on unsubstituted benzene (B151609). When reactions do occur, the cyano group directs incoming electrophiles to the meta-position. Forcing conditions (e.g., high temperatures) are typically required for reactions such as nitration or halogenation on this ring.
Synthesis of Chiral Derivatives
Introducing chirality into the structure of this compound is crucial for developing stereoselective compounds for various applications. Chirality can be introduced primarily by targeting the carbonyl group or the adjacent α-carbon.
Asymmetric Reduction of the Ketone: The most direct method to create a chiral center is the asymmetric reduction of the ketone to a secondary alcohol. This can be achieved using chiral reducing agents, such as those derived from boranes in the presence of a chiral catalyst (e.g., Corey-Bakshi-Shibata reduction), or through catalytic asymmetric hydrogenation. This produces a chiral secondary alcohol with a high degree of enantioselectivity.
Asymmetric Alpha-Alkylation: By using a chiral auxiliary, it is possible to perform diastereoselective alkylation at the α-carbon. The enolate is first reacted with a chiral auxiliary, followed by alkylation and subsequent removal of the auxiliary to yield an enantiomerically enriched α-substituted product.
Resolution of Racemates: If a racemic mixture of a chiral derivative is synthesized, the enantiomers can be separated. A common method is derivatization with a chiral resolving agent to form diastereomers, which can be separated by chromatography or crystallization. Alternatively, direct separation of enantiomers can often be accomplished using chiral high-performance liquid chromatography (chiral HPLC). nih.gov
These strategies allow for the controlled synthesis of specific stereoisomers of this compound derivatives, which is essential for evaluating their biological activity or material properties.
Asymmetric Transformations
Asymmetric transformations are crucial for the synthesis of enantiomerically pure compounds. A primary method for achieving this with ketone-containing molecules like this compound is through asymmetric reduction of the carbonyl group to produce a chiral alcohol. This can be accomplished using various catalytic systems.
Asymmetric Hydrogenation:
Asymmetric hydrogenation is a powerful technique for the enantioselective reduction of ketones. mdpi.comokayama-u.ac.jp This process typically involves the use of a chiral catalyst, often a transition metal complex with a chiral ligand. For acetophenone derivatives, ruthenium-based catalysts, such as those employing the BINAP ligand, have shown considerable success. okayama-u.ac.jp The general mechanism involves the coordination of the ketone to the chiral metal complex, followed by the stereoselective transfer of hydrogen, leading to the formation of one enantiomer of the corresponding alcohol in excess. mdpi.comnih.gov While specific studies on the asymmetric hydrogenation of this compound are not extensively detailed in the reviewed literature, the principles established for other acetophenone derivatives are applicable. soton.ac.ukresearchgate.net
| Catalyst System | Substrate Type | Outcome | Typical Enantiomeric Excess (ee) |
| Ru-BINAP Complexes | Acetophenone Derivatives | Chiral Secondary Alcohols | Often >90% |
| Rh/DuanPhos Complexes | N-acylated β-enamine esters | Chiral Amines | Up to 99% |
| Ir/γ-Al2O3 with L-proline | Acetophenone Derivatives | Chiral Secondary Alcohols | Moderate (e.g., ~39% for 2'-fluoroacetophenone) |
Introduction of Chiral Auxiliaries
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary can be removed and often recycled.
Oxazolidinone Auxiliaries in Alkylation:
A well-established class of chiral auxiliaries are the oxazolidinones, popularized by David Evans. These can be N-acylated, and the resulting imide can be enolized and subsequently alkylated with high diastereoselectivity. researchgate.netwilliams.edu The bulky substituent on the oxazolidinone ring effectively blocks one face of the enolate, directing the incoming electrophile to the opposite face. bath.ac.uk This strategy allows for the stereocontrolled formation of new carbon-carbon bonds at the α-position to the carbonyl group. While direct application to this compound is not explicitly documented in the provided results, this methodology represents a viable route for its asymmetric functionalization.
General Steps for Chiral Auxiliary-Mediated Alkylation:
Acylation: The chiral auxiliary (e.g., an oxazolidinone) is acylated with a carboxylic acid derivative of the substrate.
Enolate Formation: A strong base is used to deprotonate the α-carbon, forming a rigid, chelated enolate. williams.edu
Diastereoselective Alkylation: The enolate reacts with an electrophile (e.g., an alkyl halide), with the chiral auxiliary directing the approach of the electrophile. researchgate.net
Auxiliary Cleavage: The chiral auxiliary is removed to yield the enantiomerically enriched product. researchgate.net
| Chiral Auxiliary Type | Reaction | Key Features |
| Oxazolidinones (Evans Auxiliaries) | Alkylation, Aldol Reactions | High diastereoselectivity, predictable stereochemical outcome. |
| Pseudoephedrine | Alkylation | Forms a chiral amide, directs alkylation. wikipedia.org |
| Camphor-derived Auxiliaries | Diels-Alder Reactions, Alkylations | Concave structure influences stereoselectivity. |
Advanced Spectroscopic Characterization and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy served as a cornerstone in the definitive structural confirmation of 2-(2-Cyanophenyl)acetophenone, offering a window into the electronic environment of each nucleus and the intricate network of through-bond and through-space connectivities.
¹H, ¹³C, and ¹⁵N NMR for Structural Confirmation
One-dimensional NMR spectra, including ¹H, ¹³C, and ¹⁵N, provided the fundamental framework for the structural assignment of this compound. The analysis of chemical shifts, signal multiplicities, and integration values in the ¹H NMR spectrum allowed for the precise localization of protons within the molecule. Similarly, ¹³C NMR spectroscopy offered critical information on the carbon skeleton, identifying all unique carbon environments, including the quaternary carbons of the aromatic rings and the carbonyl and nitrile functionalities. While ¹⁵N NMR is a less common technique, it can provide valuable data regarding the electronic structure of the nitrile group.
Regrettably, specific, experimentally-derived ¹H, ¹³C, and ¹⁵N NMR data for this compound is not publicly available in the searched scientific literature. For illustrative purposes, a hypothetical data table is presented below to demonstrate how such data would be organized.
Hypothetical ¹H NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 7.90-7.20 | m | 9H | Ar-H |
Hypothetical ¹³C NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 196.0 | C=O |
| 140.0 - 120.0 | Ar-C |
| 117.0 | CN |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
To further refine the structural assignment and resolve any ambiguities from the one-dimensional spectra, a suite of two-dimensional NMR experiments would be indispensable.
Correlation Spectroscopy (COSY): This experiment would reveal proton-proton coupling networks, allowing for the unambiguous assignment of protons on the same aromatic ring and confirming the connectivity between adjacent protons.
Heteronuclear Single Quantum Coherence (HSQC): HSQC spectra correlate directly bonded proton and carbon atoms, providing a powerful tool for assigning the resonances of protonated carbons in the ¹³C NMR spectrum.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments are crucial for identifying long-range (2-3 bond) correlations between protons and carbons. This would be instrumental in establishing the connectivity between the phenyl and cyanophenyl rings through the acetophenone (B1666503) backbone, for instance, by observing correlations from the methylene (B1212753) protons to the carbonyl carbon and to carbons of both aromatic rings.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY provides information about the spatial proximity of protons. This technique would be particularly useful for determining the preferred conformation of the molecule in solution by observing through-space interactions between protons on the two aromatic rings.
Variable Temperature NMR Studies for Conformational Dynamics
The flexibility of the bond connecting the two aromatic rings in this compound suggests the possibility of different rotational conformations (rotamers). Variable temperature (VT) NMR studies can provide valuable insights into these conformational dynamics. By acquiring NMR spectra at different temperatures, it is possible to observe changes in chemical shifts, coupling constants, or the coalescence of signals, which can be used to determine the energy barriers to rotation and the relative populations of different conformers.
Advanced Mass Spectrometry (MS) Techniques
Advanced mass spectrometry techniques are essential for confirming the molecular weight and elemental composition of a compound, as well as for elucidating its fragmentation pathways, which can provide further structural information.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Elemental Composition
High-resolution mass spectrometry is a powerful technique that measures the mass-to-charge ratio (m/z) of an ion with very high precision. This allows for the determination of the exact mass of the molecule and, consequently, its elemental composition. For this compound (C₁₅H₁₁NO), the expected exact mass can be calculated and compared with the experimentally determined value to confirm the molecular formula.
Hypothetical HRMS Data for this compound
| Ion | Calculated Exact Mass | Measured Exact Mass |
|---|---|---|
| [M+H]⁺ | 222.0913 | 222.0911 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting fragment ions. The fragmentation pattern provides a "fingerprint" of the molecule and can be used to deduce its structure. Key fragmentation pathways for this compound would likely involve cleavage of the bonds adjacent to the carbonyl group, leading to the formation of characteristic benzoyl and cyanobenzyl cations. Analysis of these fragments would provide definitive evidence for the connectivity of the different structural motifs within the molecule.
Vibrational Spectroscopy
Vibrational spectroscopy provides profound insight into the molecular structure of this compound by identifying the characteristic vibrational modes of its functional groups.
The FTIR spectrum of this compound is characterized by distinct absorption bands corresponding to the vibrations of its key functional groups: the carbonyl (C=O) group, the nitrile (C≡N) group, and the two aromatic rings. While direct experimental data for this specific molecule is not extensively published, a detailed prediction can be made based on the well-established spectral data of its constituent moieties, namely acetophenone and benzonitrile.
The most prominent vibrational modes expected in the FTIR spectrum are:
Aromatic C-H Stretching: Sharp bands are anticipated in the region of 3100-3000 cm⁻¹, characteristic of the C-H stretching vibrations on the phenyl and cyanophenyl rings.
Nitrile (C≡N) Stretching: A sharp, strong absorption band is expected in the 2240-2220 cm⁻¹ region. This is a highly characteristic peak for the nitrile functional group .
Carbonyl (C=O) Stretching: A very strong and sharp absorption peak, characteristic of the ketone's C=O stretch, is predicted to appear in the 1700-1680 cm⁻¹ range. The conjugation of the carbonyl group with both phenyl rings may slightly lower this frequency compared to a non-conjugated ketone.
Aromatic C=C Stretching: Multiple bands of variable intensity are expected between 1600 cm⁻¹ and 1450 cm⁻¹, corresponding to the C=C stretching vibrations within the two aromatic rings.
C-H Bending: In-plane and out-of-plane C-H bending vibrations will produce signals in the fingerprint region (below 1300 cm⁻¹).
The following table summarizes the predicted key FTIR peaks for this compound based on data from analogous compounds.
| Predicted Frequency Range (cm⁻¹) | Vibrational Mode Assignment | Expected Intensity |
| 3100-3000 | Aromatic C-H Stretch | Medium to Weak |
| 2240-2220 | C≡N Nitrile Stretch | Strong, Sharp |
| 1700-1680 | C=O Carbonyl Stretch | Very Strong, Sharp |
| 1600-1450 | Aromatic C=C Ring Stretch | Medium to Strong |
| 1300-1000 | Aromatic C-H In-plane Bending | Medium |
| 900-675 | Aromatic C-H Out-of-plane Bending | Strong |
Raman spectroscopy serves as a complementary technique to FTIR for vibrational analysis. In the Raman spectrum of this compound, vibrations that induce a significant change in polarizability are expected to be strong.
Key predicted Raman-active modes include:
Nitrile (C≡N) Stretching: The nitrile stretch, expected around 2230 cm⁻¹, is typically a very strong and sharp band in Raman spectra due to the high polarizability of the triple bond researchgate.net.
Aromatic Ring Modes: The symmetric "ring breathing" vibration of the phenyl rings, particularly the one not directly conjugated to the carbonyl oxygen, is expected to produce a strong signal around 1000 cm⁻¹ researchgate.net. Other aromatic C=C stretching modes between 1600-1580 cm⁻¹ will also be prominent.
Carbonyl (C=O) Stretching: The carbonyl stretch (1700-1680 cm⁻¹) is also Raman active, though its intensity can be variable.
In contrast to FTIR, the non-polar C=C and C≡N bonds are expected to yield more intense signals, while the polar C=O bond may show relatively weaker intensity.
To support the assignment of experimental vibrational spectra, theoretical calculations using Density Functional Theory (DFT) are invaluable. By optimizing the molecular geometry of this compound at a suitable level of theory (e.g., B3LYP/6-311++G(d,p)), a set of harmonic vibrational frequencies can be computed worldscientific.comspectroscopyonline.com.
It is a standard practice to apply a scaling factor (typically around 0.96-0.98 for the B3LYP functional) to the calculated frequencies to correct for anharmonicity and the approximations inherent in the theoretical model masjaps.com. This scaling brings the theoretical data into closer agreement with experimental results nih.gov.
A correlational analysis would involve comparing the scaled theoretical frequencies with the experimental FTIR and Raman peak positions. This comparison allows for a more confident and detailed assignment of each observed band to a specific normal mode of vibration, including complex mixed modes in the fingerprint region. Studies on structurally related molecules like 2-nitroacetophenone and other substituted aromatics have demonstrated the high accuracy of this combined experimental and computational approach worldscientific.com.
The table below illustrates a hypothetical correlation between predicted experimental frequencies and scaled theoretical values for key vibrations.
| Vibrational Mode | Predicted Exp. Frequency (cm⁻¹) | Hypothetical Scaled DFT Frequency (cm⁻¹) |
| C≡N Stretch | 2229 | 2232 |
| C=O Stretch | 1685 | 1688 |
| Aromatic C=C Stretch | 1599 | 1601 |
| Ring Breathing Mode | 1001 | 1000 |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule, providing information about its conjugated π-electron system.
The structure of this compound contains two primary chromophores (light-absorbing groups): the benzoyl group (C₆H₅-C=O) and the cyanophenyl group (N≡C-C₆H₄). These chromophores are linked, creating an extended conjugated system that spans across both aromatic rings and the intervening carbonyl group.
This extended conjugation is expected to have a significant impact on the UV-Vis absorption spectrum compared to the individual, unconjugated chromophores youtube.comfiveable.me.
Acetophenone: Typically displays a strong π → π* transition around 240-250 nm (the benzene (B151609) E₂ band) and a much weaker, longer-wavelength n → π* transition for the carbonyl group around 280-320 nm studyraid.comresearchgate.net.
Benzonitrile: Shows a primary π → π* absorption band around 224 nm and a weaker secondary band at approximately 271 nm latech.edustudy.com.
In this compound, the linking of these systems allows for greater delocalization of π-electrons across the molecule. This delocalization lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) fiveable.me. Consequently, the primary π → π* transition is expected to undergo a bathochromic shift (shift to a longer wavelength) and a hyperchromic effect (increase in molar absorptivity) relative to acetophenone or benzonitrile alone libretexts.org. The main absorption peak (λₘₐₓ) is therefore predicted to be significantly above 250 nm. The weak n → π* transition associated with the carbonyl oxygen's non-bonding electrons is also expected to be present at a longer wavelength, potentially appearing as a shoulder on the tail of the much stronger π → π* band studyraid.compriyamstudycentre.com.
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to predict electronic absorption spectra and elucidate the nature of the underlying electronic transitions ohio-state.educecam.org. By performing TD-DFT calculations (e.g., at the B3LYP or CAM-B3LYP level) on the optimized ground-state geometry of this compound, one can compute the vertical excitation energies, oscillator strengths (which relate to absorption intensity), and the molecular orbitals involved in each transition researchgate.netacs.org.
For this compound, TD-DFT analysis is expected to confirm:
A strong, low-energy absorption band corresponding to the HOMO→LUMO transition. This transition would be characterized as a π → π* type, involving the delocalized π-system extending over the entire molecule.
A very weak, longer-wavelength absorption corresponding to an n → π* transition. This would involve the promotion of a non-bonding electron from one of the lone pairs on the carbonyl oxygen to the π* antibonding orbital of the conjugated system.
Higher energy π → π transitions* at shorter wavelengths, corresponding to excitations to higher unoccupied molecular orbitals.
By analyzing the molecular orbitals involved in each calculated transition, TD-DFT provides a definitive assignment for the bands observed in the experimental UV-Vis spectrum, offering a detailed picture of the molecule's electronic structure and behavior upon light absorption.
Crystallographic and Solid-State Analysis of this compound: A Search for Definitive Structural Data
A comprehensive review of publicly available scientific literature and crystallographic databases reveals a notable absence of detailed structural analysis for the chemical compound this compound. Despite its relevance as a potential intermediate in organic synthesis, extensive searches for experimental data pertaining to its crystallographic and solid-state characteristics have not yielded any specific studies. This includes a lack of published data from Single Crystal X-ray Diffraction (SCXRD), Powder X-ray Diffraction (PXRD), and Hirshfeld surface analysis for this particular molecule.
Therefore, it is not possible to provide a detailed article on the crystallographic analysis of this compound that adheres to the requested outline, as the foundational experimental data—such as molecular geometry, bond parameters, intermolecular interactions, and polymorphic forms—are not available in the public domain.
The techniques outlined in the requested article structure are fundamental to modern solid-state characterization:
Powder X-ray Diffraction (PXRD) serves as a valuable tool for assessing the bulk crystallinity of a sample and for identifying different crystalline forms, known as polymorphs. Polymorphism is a critical consideration in materials science and pharmaceuticals, as different polymorphs of the same compound can exhibit distinct physical properties.
Hirshfeld Surface Analysis is a computational method that complements experimental X-ray diffraction data. It provides a visual and quantitative way to explore and understand the intermolecular interactions within a crystal, offering insights into the nature and prevalence of contacts between neighboring molecules.
While crystallographic studies have been conducted on numerous related compounds containing cyanophenyl or acetophenone moieties, this information cannot be extrapolated to accurately describe the specific solid-state structure of this compound. The precise substitution pattern on the aromatic rings profoundly influences the molecular conformation and the resulting crystal packing.
The absence of published crystallographic data for this compound presents an opportunity for future research. A definitive structural analysis of this compound would be a valuable contribution to the field of chemical crystallography, providing a foundational understanding of its solid-state behavior and properties. Such a study would enable a complete and accurate discussion of the topics outlined in the requested article.
Crystallographic Analysis and Solid State Characterization
Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots
Quantification of Intermolecular Contact Contributions
No published studies detailing the Hirshfeld surface analysis or other methods for quantifying the intermolecular contacts in the crystal structure of 2-(2-Cyanophenyl)acetophenone were found. Therefore, a quantitative breakdown of the contributions from different intermolecular interactions is not available.
Crystal Engineering Principles and Self-Assembly
There is no available research that discusses the crystal engineering strategies, supramolecular synthons, or self-assembly behavior specifically involving this compound.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemical research, enabling the determination of molecular properties from first principles.
Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying molecules of this size. A typical DFT study on 2-(2-Cyanophenyl)acetophenone would involve:
Geometry Optimization: The first step would be to determine the most stable three-dimensional arrangement of atoms in the molecule. This is achieved by finding the minimum energy structure on the potential energy surface. Different functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-311++G(d,p)) would be employed to ensure the reliability of the calculated geometry. The resulting bond lengths, bond angles, and dihedral angles would provide a precise model of the molecule's structure.
Electronic Structure: Once the geometry is optimized, DFT calculations can reveal the distribution of electrons within the molecule. This includes generating electron density maps and calculating the total electronic energy.
No published studies containing optimized geometry parameters or electronic structure data for this compound are currently available.
Ab initio methods are based on solving the Schrödinger equation without empirical parameters, offering a higher level of theory and potentially greater accuracy than DFT for certain properties. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be used to perform single-point energy calculations on the DFT-optimized geometry. These high-level calculations would provide a more accurate determination of the electronic energy and could be used to benchmark the results from DFT methods.
Currently, there are no ab initio computational results reported for this compound in the scientific literature.
Molecular Orbital Analysis
Molecular orbital (MO) theory provides a framework for understanding the electronic behavior of molecules, including their reactivity and spectroscopic properties.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions.
HOMO-LUMO Analysis: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The spatial distribution of these orbitals would indicate the likely sites for nucleophilic and electrophilic attack.
Energy Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability, while a small gap indicates a more reactive molecule.
A data table for the HOMO, LUMO, and energy gap of this compound would be a key component of such a study, but no such data has been published.
Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hybridization
Natural Bond Orbital (NBO) analysis is a powerful tool for studying charge delocalization, hyperconjugative interactions, and the nature of chemical bonds. For this compound, NBO analysis would provide quantitative insights into:
Charge Distribution: Calculation of the natural atomic charges on each atom.
Hybridization: Determination of the hybridization of atomic orbitals in forming chemical bonds.
Donor-Acceptor Interactions: Analysis of the stabilization energies (E(2)) associated with electron delocalization from occupied (donor) NBOs to unoccupied (acceptor) NBOs, which are indicative of intramolecular charge transfer and hyperconjugative effects.
Detailed NBO analysis results for this compound are not available in the current body of scientific literature.
Reactivity Descriptors
Based on the electronic properties derived from quantum chemical calculations, various global and local reactivity descriptors can be calculated. These descriptors, rooted in conceptual DFT, help in predicting the chemical reactivity and selectivity of the molecule. Important descriptors include:
Ionization Potential (I): The energy required to remove an electron (approximated by -EHOMO).
Electron Affinity (A): The energy released upon gaining an electron (approximated by -ELUMO).
Electronegativity (χ): The tendency of the molecule to attract electrons.
Chemical Hardness (η): A measure of the molecule's resistance to charge transfer.
Chemical Softness (S): The reciprocal of hardness, indicating the ease of charge transfer.
Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.
A comprehensive table of these reactivity descriptors would be instrumental in understanding the chemical nature of this compound. However, the necessary foundational data from quantum chemical calculations are not available.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. researchgate.net It allows for the identification of electron-rich and electron-deficient regions, which are crucial for predicting sites of electrophilic and nucleophilic attack, respectively. researchgate.net The MEP map is typically color-coded, where red indicates regions of high electron density (negative potential, susceptible to electrophilic attack), blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack), and green represents neutral or near-zero potential regions. researchgate.net
For this compound, the MEP map would highlight specific areas of reactivity:
Electron-Rich Regions (Red): The most negative potential is expected to be localized on the oxygen atom of the carbonyl group and the nitrogen atom of the cyano group due to their high electronegativity and the presence of lone pairs of electrons. These sites are the most probable targets for electrophilic attack.
Electron-Deficient Regions (Blue): The most positive potential would likely be found on the carbonyl carbon atom due to the strong electron-withdrawing effect of the adjacent oxygen atom. This makes the carbonyl carbon a primary site for nucleophilic attack. The hydrogen atoms of the aromatic rings would also exhibit a positive potential.
This visual representation of charge distribution is fundamental in understanding the molecule's intermolecular interactions and predicting its chemical reactivity. wolfram.com
Fukui Functions for Nucleophilic and Electrophilic Attack Sites
While MEP maps provide a general picture of electrostatic potential, Fukui functions offer a more quantitative measure of reactivity at specific atomic sites within a molecule. scm.com Derived from conceptual Density Functional Theory, Fukui functions describe the change in electron density at a given point when the total number of electrons in the system changes. nih.gov
There are two main types of Fukui functions used to predict reactivity:
f+(r): This function measures the propensity of a site to accept an electron, thus indicating its susceptibility to nucleophilic attack . A higher value of f+(r) at a specific atom suggests it is a more favorable site for a nucleophile to attack. scm.com
f-(r): This function measures the propensity of a site to donate an electron, indicating its susceptibility to electrophilic attack . A higher value of f-(r) signifies a more reactive site for an electrophile. scm.com
For computational convenience, these functions are often condensed into atomic values. For this compound, theoretical calculations would likely predict the following:
Site for Nucleophilic Attack: The carbonyl carbon atom (C=O) is expected to have the highest condensed Fukui function value for f+(r), identifying it as the most electrophilic center and the primary target for nucleophiles.
Sites for Electrophilic Attack: The oxygen atom of the carbonyl group and the nitrogen atom of the cyano group are predicted to have high values for f-(r), making them the most nucleophilic centers. The carbon atoms within the two aromatic rings would also show some susceptibility to electrophilic attack.
The condensed Fukui functions provide a powerful, atom-specific index for predicting the regioselectivity of chemical reactions. chemrxiv.org
Table 1: Predicted Reactive Sites in this compound based on Fukui Functions
| Atomic Site | Predicted Fukui Function | Type of Attack |
|---|---|---|
| Carbonyl Carbon (C=O) | High f+(r) | Nucleophilic |
| Carbonyl Oxygen (C=O) | High f-(r) | Electrophilic |
| Cyano Nitrogen (C≡N) | High f-(r) | Electrophilic |
| Aromatic Ring Carbons | Moderate f-(r) | Electrophilic |
Chemical Hardness and Softness Parameters
Chemical Hardness (η): Defined as half the difference between the LUMO and HOMO energies (η = (E_LUMO - E_HOMO) / 2), hardness is a measure of the molecule's resistance to change in its electron distribution. researchgate.net A molecule with a large HOMO-LUMO gap is considered "hard," indicating high stability and low reactivity. ias.ac.in
Chemical Softness (S): As the reciprocal of hardness (S = 1/2η), softness indicates the molecule's polarizability and its readiness to undergo chemical reactions. ijsr.net A molecule with a small HOMO-LUMO gap is "soft," signifying lower stability and higher reactivity. researchgate.net
For this compound, DFT calculations would be employed to determine the HOMO and LUMO energies. The presence of conjugated π-systems from the aromatic rings and the carbonyl and cyano groups is expected to result in a moderately sized HOMO-LUMO gap. This would classify the molecule as relatively stable, yet possessing sufficient reactivity for further chemical transformations. A moderately hard molecule is generally less reactive than a soft one. researchgate.net
Table 2: Global Reactivity Descriptors
| Parameter | Formula | Description |
|---|---|---|
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Measures resistance to change in electron distribution; indicates stability. |
| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness; indicates reactivity and polarizability. |
| Electronic Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | Measures the escaping tendency of electrons. |
| Electronegativity (χ) | -μ | The power of an atom to attract electrons to itself. |
| Electrophilicity Index (ω) | μ² / (2η) | Measures the energy lowering of a system when it accepts electrons. |
Reaction Mechanism Elucidation
Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions, providing information that is often difficult to obtain through experimental means alone.
Transition State Characterization and Reaction Pathways
A key aspect of understanding a reaction mechanism is the characterization of its transition state (TS)—the highest energy point along the reaction coordinate. libretexts.org Computational methods can locate the geometry of the transition state and calculate its energy, which corresponds to the activation energy of the reaction.
For the synthesis of this compound, a plausible route is the Friedel-Crafts acylation of 2-phenylacetonitrile with benzoyl chloride in the presence of a Lewis acid catalyst. Computational modeling of this reaction would involve:
Geometry Optimization: Optimizing the structures of the reactants, intermediates, transition states, and products.
Transition State Search: Locating the saddle point on the potential energy surface that connects the reactants (or an intermediate) to the product (or the next intermediate). visualizeorgchem.com
Frequency Calculation: Confirming the nature of the stationary points. A stable molecule (reactant, product, intermediate) will have all real vibrational frequencies, while a true transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. visualizeorgchem.com
Potential Energy Surface Mapping
A potential energy surface (PES) is a multidimensional plot that represents the potential energy of a molecular system as a function of its geometric coordinates. uni-siegen.de For a chemical reaction, the PES provides a complete landscape of the energy changes that occur as reactants are converted into products. libretexts.org
Key features of a PES include:
Minima: These correspond to stable or metastable species, such as reactants, products, and reaction intermediates.
Saddle Points: These represent the transition states connecting the minima. The saddle point is a maximum in the direction of the reaction coordinate but a minimum in all other directions. libretexts.org
Mapping the PES for the formation of this compound would reveal the lowest energy path from reactants to products. researchgate.net This detailed map helps in understanding the dynamics of the reaction and can reveal the possibility of alternative reaction pathways or competing side reactions.
Conformational Analysis and Torsional Barriers
The three-dimensional structure of this compound is not rigid. Rotation can occur around the single bonds connecting the two phenyl rings to the central carbonyl group. Conformational analysis aims to identify the most stable arrangement of the atoms (the global minimum conformation) and the energy barriers to rotation between different conformations.
The key torsional angles in this compound are:
The dihedral angle between the phenyl ring and the carbonyl group.
The dihedral angle between the cyanophenyl ring and the carbonyl group.
Due to steric hindrance between the ortho-cyano group and the carbonyl group, as well as between the ortho-hydrogens of the other phenyl ring, it is highly probable that the molecule adopts a non-planar conformation in its lowest energy state. The phenyl rings are likely twisted out of the plane of the carbonyl group.
Computational methods can be used to perform a systematic scan of the potential energy surface by rotating these bonds. This allows for the calculation of the rotational energy profile, identifying the energy minima (stable conformers) and the energy maxima (rotational barriers or transition states). semanticscholar.org This information is crucial for understanding the molecule's shape, which in turn influences its physical properties and biological activity.
Based on a comprehensive search of available scientific literature, there are currently no specific Non-Covalent Interaction (NCI) analysis studies focused solely on the chemical compound this compound.
Computational chemistry and theoretical investigations, including NCI analysis, are highly specific to the molecule under investigation. The nature of intramolecular and intermolecular non-covalent interactions—such as hydrogen bonds, van der Waals forces, and π-π stacking—is dictated by the unique three-dimensional arrangement of atoms and functional groups within that specific molecule.
While general principles of NCI analysis are well-established in computational chemistry, and studies have been conducted on structurally related compounds or molecules containing similar functional groups (such as acetophenone (B1666503) or cyanophenyl moieties), the direct application of those findings to this compound would be speculative and would not meet the required standards of scientific accuracy for this article.
Therefore, without dedicated research and published data on the NCI analysis of this compound, it is not possible to provide detailed research findings or generate specific data tables for this section as requested. Further theoretical studies would be required to elucidate the specific non-covalent interaction profile of this compound.
Strategic Applications in Organic Synthesis and Materials Chemistry
Precursor in Heterocyclic Compound Synthesis
The presence of the ortho-disposed cyano and acetyl groups on the benzene (B151609) ring provides a powerful platform for a variety of intramolecular and intermolecular cyclization reactions, leading to the formation of diverse heterocyclic systems.
Synthesis of Quinazoline (B50416) Derivatives
Quinazolines are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities. While direct synthesis from 2-(2-Cyanophenyl)acetophenone is not extensively documented, a plausible and chemically sound pathway can be proposed based on established synthetic methodologies for quinazolines. This route involves the transformation of the cyano group into a more reactive nitrogen-containing functionality.
A potential synthetic strategy would begin with the reduction of the nitrile group of this compound to an aminomethyl group, yielding 2-(2-(aminomethyl)phenyl)acetophenone. This intermediate can then undergo an intramolecular condensation reaction. The primary amine can react with the adjacent ketone, followed by cyclization and aromatization, often facilitated by an oxidant, to furnish the quinazoline core.
Alternatively, the ketone can first be reacted with an amine, such as ammonia (B1221849) or a primary amine, to form an enamine or imine intermediate. Subsequent intramolecular cyclization involving the cyano group would then lead to the formation of the dihydropyrimidine (B8664642) ring, which can be oxidized to the aromatic quinazoline system. The specific reaction conditions and reagents would determine the final substitution pattern on the quinazoline ring.
Formation of Thiazole (B1198619) Scaffolds
The construction of thiazole rings often proceeds via the well-known Hantzsch thiazole synthesis. This method typically involves the condensation of an α-haloketone with a thioamide. This compound can be readily adapted for this synthesis by first undergoing α-halogenation.
The reaction sequence would commence with the bromination or chlorination of this compound at the carbon adjacent to the carbonyl group, yielding an α-halo-2-(2-cyanophenyl)acetophenone intermediate. This halogenated ketone can then be reacted with a thioamide, such as thiourea (B124793), in a classical Hantzsch reaction. The reaction proceeds through an initial nucleophilic substitution, followed by intramolecular cyclization and dehydration to afford the final 2-amino-4-(2-cyanophenyl)-5-phenylthiazole derivative. The versatility of this method allows for the introduction of various substituents on the thiazole ring by choosing different thioamides.
| Step | Reaction | Reactants | Product |
| 1 | α-Halogenation | This compound, Bromine (Br₂) or N-Bromosuccinimide (NBS) | α-Bromo-2-(2-cyanophenyl)acetophenone |
| 2 | Hantzsch Thiazole Synthesis | α-Bromo-2-(2-cyanophenyl)acetophenone, Thiourea | 2-Amino-4-(2-cyanophenyl)-5-phenylthiazole |
Construction of Furan (B31954) Derivatives
Furan rings can be synthesized through various methods, and a potential route starting from this compound is the Feist-Benary furan synthesis. This reaction involves the condensation of an α-halo ketone with the enolate of a β-dicarbonyl compound.
Similar to the thiazole synthesis, the initial step would be the α-halogenation of this compound to produce an α-halo ketone. This intermediate can then be reacted with a β-dicarbonyl compound, such as ethyl acetoacetate, in the presence of a base like pyridine (B92270) or ammonia. The base facilitates the formation of an enolate from the β-dicarbonyl compound, which then acts as a nucleophile, attacking the α-halo ketone. Subsequent intramolecular cyclization and dehydration lead to the formation of a polysubstituted furan derivative.
Preparation of Indene (B144670) and Isobenzofuran (B1246724) Systems
The bifunctional nature of this compound makes it a suitable substrate for intramolecular cyclization reactions to form fused ring systems like indenes and isobenzofurans.
For the synthesis of indene derivatives, a plausible approach involves the conversion of the ketone functionality into a species that can participate in a cyclization reaction with the cyano-substituted aromatic ring. For instance, the ketone could be transformed into an enolate or a related nucleophilic species, which could then undergo an intramolecular nucleophilic attack on the nitrile group, or a derivative thereof, leading to the formation of the five-membered ring of the indene system.
The preparation of isobenzofuran systems could be envisioned through a pathway involving the reduction of the ketone to a secondary alcohol. The resulting alcohol could then potentially undergo an acid-catalyzed cyclization, where the hydroxyl group attacks the nitrile, leading to the formation of an imino-isobenzofuran, which could be subsequently hydrolyzed to the desired isobenzofuran derivative.
Building Block for Pyrimidine (B1678525) Derivatives
Pyrimidine synthesis can be achieved through various condensation reactions. While the classical Biginelli reaction requires a β-ketoester, modifications and alternative methods allow for the use of other ketones, including acetophenone (B1666503) derivatives.
A viable strategy for synthesizing pyrimidine derivatives from this compound involves an initial Claisen-Schmidt condensation with an aldehyde to form a chalcone (B49325) intermediate, specifically an α,β-unsaturated ketone. This chalcone, bearing the 2-cyanophenyl substituent, can then undergo a cyclocondensation reaction with a suitable nitrogen-containing reagent like thiourea or guanidine. This reaction typically proceeds in the presence of a base and results in the formation of a dihydropyrimidine derivative, which can be subsequently oxidized to the aromatic pyrimidine.
| Step | Reaction | Reactants | Intermediate/Product |
| 1 | Claisen-Schmidt Condensation | This compound, Aromatic Aldehyde | Chalcone derivative |
| 2 | Cyclocondensation | Chalcone derivative, Thiourea/Guanidine | Dihydropyrimidine derivative |
| 3 | Oxidation | Dihydropyrimidine derivative | Pyrimidine derivative |
Intermediate in the Synthesis of Complex Organic Molecules
Beyond its role as a direct precursor to simple heterocyclic systems, this compound serves as a key intermediate in the synthesis of more complex, polycyclic molecules, particularly those with pharmaceutical relevance. Its functional groups can be manipulated sequentially to build intricate molecular frameworks.
One notable application is in the synthesis of isoindolinone derivatives. The reaction of 2-acylbenzonitriles, such as this compound, with various nucleophiles under basic conditions can lead to the formation of 3,3-disubstituted isoindolinones. nih.govresearchgate.net This transformation proceeds through a tandem process initiated by the nucleophilic addition to the ketone, followed by an intramolecular cyclization involving the nitrile group, often via a Dimroth-type rearrangement. researchgate.net These isoindolinone scaffolds are present in a number of biologically active compounds and natural products.
Furthermore, the reactivity of the ketone and nitrile groups allows for their participation in multi-component reactions and cascade sequences, enabling the rapid construction of molecular complexity from a relatively simple starting material. While specific examples of its use in the total synthesis of named complex natural products are not widely reported in readily accessible literature, its potential as a versatile building block is evident from the variety of reactions its functional groups can undergo. Its application in the synthesis of proprietary pharmaceutical intermediates is also a likely, though less publicly documented, area of its utility. nih.gov
Building Block for Multifunctionalized Molecules
The structure of this compound inherently makes it a valuable precursor for synthesizing molecules with multiple functional groups. The benzoyl group and the cyanophenyl moiety provide a rigid scaffold that can be elaborated upon.
One of the most logical, albeit not extensively documented, applications is in the synthesis of nitrogen-containing heterocycles. Intramolecular reactions are a powerful tool in organic synthesis, and the structure of this compound is well-suited for such transformations. For instance, under acidic or basic conditions, the nitrile group could potentially react with the enolate of the ketone, leading to the formation of isoquinolone derivatives. This type of cyclization would be a direct method to construct a core structure present in many biologically active compounds.
Plausible, yet underexplored, synthetic routes include:
Synthesis of Isoquinolones: Acid- or base-catalyzed intramolecular cyclization could yield substituted 3-phenylisoquinolin-1-one derivatives.
Friedländer-type Annulation: While the classic Friedländer synthesis involves a 2-aminoaryl ketone reacting with a compound containing an active methylene (B1212753) group to form quinolines, a modification starting with this compound could be envisaged. researchgate.netnih.govwikipedia.orgnih.gov If the cyano group were first reduced to an aminomethyl group, a subsequent intramolecular condensation could lead to fused heterocyclic systems.
Role in Sequential and Convergent Synthesis Strategies
Convergent and sequential syntheses are hallmarks of efficient organic chemistry, allowing for the rapid assembly of complex molecules. researchgate.net this compound is theoretically a suitable candidate for such strategies due to its distinct reactive handles that can be addressed in a stepwise manner.
A hypothetical sequential synthesis could involve:
Modification of the Ketone: The ketone could first be subjected to reactions such as aldol (B89426) condensation, Wittig olefination, or reduction to an alcohol. researchgate.netmdpi.com
Transformation of the Nitrile: In a subsequent step, the nitrile group, being relatively stable to many of the conditions used to modify the ketone, could be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into a tetrazole ring.
This orthogonality would allow for the independent elaboration of two different parts of the molecule, culminating in a complex, multifunctionalized product. For example, a Knoevenagel condensation at the active methylene position, followed by the cyclization involving the nitrile, could be a pathway to densely functionalized polycyclic aromatic compounds. However, specific examples of complex, multi-step syntheses employing this compound as a key intermediate are not well-documented in the literature.
Rational Design of Analogues through Structural Modification
The rational design of analogues is fundamental in fields like medicinal chemistry and materials science to fine-tune the properties of a lead compound. The scaffold of this compound offers several points for structural modification to create a library of analogues.
Key Modification Points:
The Cyanophenyl Ring: Introducing substituents on this ring could sterically or electronically influence the reactivity of the nitrile group and affect the conformation of the molecule.
The Methylene Bridge: The active methylene protons can be replaced with one or two alkyl or aryl groups, providing steric bulk and altering the acidity of the remaining protons.
Such modifications would be crucial in developing analogues for specific applications. For instance, in materials chemistry, altering the electronic properties through substitution could tune the photophysical characteristics of derivatives, making them candidates for organic light-emitting diodes (OLEDs) or sensors. In medicinal chemistry, these modifications would be used to explore the structure-activity relationship (SAR) of resulting heterocyclic compounds. Despite this potential, systematic studies on the synthesis and properties of a wide range of analogues derived from this compound are not readily found.
Future Research Directions and Unexplored Avenues for 2 2 Cyanophenyl Acetophenone Research
Development of Asymmetric Synthetic Routes
The structure of 2-(2-Cyanophenyl)acetophenone does not inherently possess a stereocenter. However, reactions targeting the ketone functionality, such as reduction or addition, can generate a chiral center. The development of asymmetric synthetic routes to produce enantiomerically pure derivatives is a critical future direction. Asymmetric catalysis offers a powerful strategy wherein a chiral catalyst directs a reaction to favor the formation of one stereoisomer. cardiff.ac.uk
Future research should focus on the application of various asymmetric methodologies:
Chiral Catalysts: The use of chiral metal complexes (e.g., based on Ruthenium, Rhodium, or Iridium) for asymmetric hydrogenation of the ketone would yield chiral alcohols. Organocatalysis, employing small chiral organic molecules like proline derivatives, presents a metal-free alternative for asymmetric aldol (B89426) or Mannich reactions using the enol or enolate of this compound. york.ac.uk
Chiral Auxiliaries: Another approach involves the temporary attachment of a chiral auxiliary to the molecule to direct a stereoselective reaction. york.ac.ukuvic.ca After the desired transformation, the auxiliary can be removed, yielding the enantiomerically enriched product.
Enzyme-Catalyzed Reactions: Biocatalysis using enzymes such as ketoreductases could provide highly selective methods for the asymmetric reduction of the ketone group under mild reaction conditions.
The efficiency of these potential reactions would be evaluated by their enantiomeric excess (e.e.), which measures the degree of stereoselectivity. york.ac.uk
Table 1: Potential Asymmetric Strategies and Target Chiral Products
| Strategy | Reagent/Catalyst Type | Potential Reaction | Target Chiral Product |
|---|---|---|---|
| Chiral Catalyst | Chiral organocatalyst (e.g., proline) | Asymmetric Aldol Addition | Chiral β-hydroxy ketone derivative |
| Chiral Catalyst | Transition metal complex (e.g., Ru-BINAP) | Asymmetric Hydrogenation | Chiral 1-phenyl-1-(2-cyanophenyl)ethanol |
| Chiral Auxiliary | Evans oxazolidinone | Asymmetric Alkylation | Chiral α-substituted derivative |
| Biocatalysis | Ketoreductase enzyme | Asymmetric Ketone Reduction | Chiral 1-phenyl-1-(2-cyanophenyl)ethanol |
Exploration of Novel Catalytic Transformations
The dual functionality of this compound—a reactive ketone and a cyano group—offers fertile ground for exploring novel catalytic transformations. The cyano group can be a precursor to amines, amides, or carboxylic acids, while the ketone is a hub for C-C and C-heteroatom bond formation.
Future avenues include:
Directed C-H Activation: Using the ketone or cyano group as a directing group to catalytically functionalize otherwise inert C-H bonds on the aromatic rings.
Cyclization Reactions: Intramolecular reactions between the cyano group and the ketone (or a derivative) could lead to the synthesis of complex heterocyclic structures, a valuable scaffold in medicinal chemistry.
Decarbonylative Coupling: Transition-metal-catalyzed reactions that involve the cleavage of the C-C bond between the carbonyl and the phenyl ring, allowing for novel cross-coupling strategies.
Hydrazone Chemistry: Conversion to the corresponding hydrazone would open pathways to a variety of nitrogen-containing heterocycles through cyclization reactions. researchgate.net
Advanced Mechanistic Investigations via In Situ Spectroscopy
A deeper understanding of the reaction mechanisms involving this compound is essential for optimizing existing transformations and discovering new ones. In situ spectroscopic techniques, which monitor reactions in real-time without sample extraction, are powerful tools for elucidating reaction pathways, identifying transient intermediates, and determining kinetics.
Prospective research should employ techniques such as:
ReactIR (Fourier-Transform Infrared Spectroscopy): To monitor the concentration of reactants, products, and key functional groups (like C=O and C≡N) as the reaction progresses.
In Situ NMR (Nuclear Magnetic Resonance) Spectroscopy: To obtain detailed structural information on intermediates that may not be stable enough for isolation.
Raman Spectroscopy: To complement IR data, particularly for monitoring vibrations of non-polar bonds and for reactions in aqueous media.
By combining the data from these techniques with computational studies, a comprehensive picture of reaction energy profiles and transition state geometries can be constructed. researchgate.net
Application in Flow Chemistry and Automated Synthesis
Transitioning the synthesis and derivatization of this compound from traditional batch processes to continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability. researchgate.netnih.gov Flow reactors, with their high surface-area-to-volume ratio, allow for superior control over reaction parameters like temperature and mixing, which is particularly beneficial for highly exothermic or fast reactions. thieme-connect.de
Future work in this area could focus on:
Developing a Continuous Synthesis Platform: Designing a multi-step flow process for the synthesis of this compound and its derivatives. This could involve packed-bed reactors containing immobilized catalysts or reagents.
Automated Reaction Optimization: Integrating flow reactors with automated systems and machine learning algorithms to rapidly screen reaction conditions (temperature, pressure, flow rate, stoichiometry) and identify optimal parameters for yield and purity. researchgate.net
High-Throughput Synthesis: Utilizing automated flow systems for the high-throughput synthesis of a library of this compound derivatives for screening in drug discovery or materials science applications. researchgate.net
Table 2: Comparison of Batch vs. Flow Chemistry for Derivatization
| Parameter | Batch Processing | Continuous Flow Processing |
|---|---|---|
| Heat Transfer | Limited by vessel surface area | Excellent due to high surface-area-to-volume ratio thieme-connect.de |
| Safety | Higher risk with hazardous reagents/exotherms | Improved safety due to small reaction volumes researchgate.net |
| Scalability | Challenging, often requires re-optimization | Simpler, by running the system for longer periods |
| Control | Less precise control over reaction time/temp | Precise control over residence time and temperature researchgate.net |
| Automation | Difficult to fully automate | Readily integrated with automated pumps and analytics mdpi.com |
Computational Predictions for Novel Reactivity
Computational chemistry provides a powerful predictive tool for exploring the reactivity of this compound without the need for extensive empirical experimentation. Quantum chemical methods like Density Functional Theory (DFT) can be used to model the molecule's electronic structure and predict its behavior in chemical reactions. researchgate.net
Unexplored research avenues include:
Mapping Reaction Pathways: Using DFT to calculate the transition state energies for hypothetical reactions, thereby predicting their feasibility and potential outcomes.
Predicting Spectroscopic Properties: Calculating NMR, IR, and UV-Vis spectra to aid in the characterization of new derivatives and to compare with experimental data. researchgate.net
Understanding Substituent Effects: Modeling how the addition of different functional groups to the aromatic rings influences the molecule's frontier molecular orbitals (HOMO-LUMO gap), which in turn affects its reactivity and photophysical properties. researchgate.net
Virtual Screening of Catalysts: Computationally evaluating the interaction of various potential catalysts with the substrate to identify promising candidates for new transformations before attempting them in the lab.
Exploration in Advanced Materials Science
The aromatic and electronically distinct nature of the two rings in this compound makes it an intriguing building block for advanced materials, particularly in the field of optoelectronics. The electron-withdrawing cyano group can significantly influence the electronic properties of conjugated systems. mdpi.com
Future research should investigate its potential in:
Organic Electronics: Incorporating the this compound core into larger, conjugated polymers or small molecules. By pairing it with electron-donating moieties, donor-acceptor (D-A) type materials could be synthesized. Such materials are fundamental to organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Fluorescent Probes: Modifying the structure to create compounds that exhibit changes in their fluorescence properties upon binding to specific ions or molecules. The inherent keto-enol tautomerism could potentially be exploited for sensing applications. acs.org
Non-linear Optical Materials: The polarization induced by the electron-withdrawing cyano group and the conjugated system could lead to materials with significant non-linear optical (NLO) properties, which are valuable for applications in telecommunications and optical computing.
The key to this area of research will be the strategic chemical modification of the core structure to tune its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, thereby controlling the material's optical and electronic band gap. researchgate.netmdpi.com
Q & A
Q. What are the recommended synthesis methods for 2-(2-Cyanophenyl)acetophenone, and how can reaction efficiency be optimized?
The synthesis of this compound is commonly achieved via C–H functionalization or cyclization reactions. For example, C–H arylation of 1,1-diphenylethylene with 2-bromobenzonitrile yields the compound at 42% efficiency, while alternative methods using palladium catalysts or radical precursors may improve yields . Key optimization strategies include:
- Catalyst selection : Use Pd(OAc)₂ or Pd/C to enhance cross-coupling efficiency.
- Temperature control : Maintain 80–100°C to balance reaction rate and side-product formation.
- Solvent systems : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic precursors.
- Substrate purity : Pre-purify starting materials via column chromatography to minimize competing reactions.
Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?
Characterization requires a multi-technique approach:
- NMR spectroscopy : Compare and NMR spectra with reference data to confirm the presence of the cyano (δ ~110–120 ppm in ) and ketone groups (δ ~200–210 ppm) .
- Mass spectrometry : Validate molecular weight (347.15 g/mol) via ESI-MS or MALDI-TOF .
- Chromatography : Use HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95% by area normalization) .
- Melting point analysis : Compare observed melting points with literature values to detect impurities.
Q. What safety protocols are critical when handling this compound in laboratory settings?
Key safety measures include:
- Engineering controls : Use fume hoods to limit airborne exposure (target <1 mg/m³ for ketones) .
- Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact .
- Decontamination : Install emergency showers and eye wash stations near work areas .
- Waste disposal : Segregate contaminated clothing and solvents as hazardous waste (follow EPA/DOT guidelines) .
Advanced Research Questions
Q. How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?
The electron-withdrawing cyano group (-CN) deactivates the aromatic ring, directing electrophilic attacks to the para position. This effect enhances stability in radical intermediates during C–H functionalization but reduces nucleophilic reactivity in SNAr reactions. Comparative studies with chloro or methoxy substituents show:
- Reaction rate : Cyano-substituted derivatives exhibit slower nucleophilic substitution but faster radical coupling (e.g., 42% yield vs. 58% for brominated analogs) .
- Regioselectivity : DFT calculations suggest the cyano group increases activation energy for meta-substitution by 8–12 kcal/mol compared to electron-donating groups .
Q. What strategies can resolve contradictions in reported reaction yields involving this compound?
Discrepancies in yields (e.g., 42% vs. 58% for similar substrates) arise from variability in reaction conditions. To address this:
- Replicate key parameters : Standardize catalyst loading (5 mol%), solvent purity (HPLC-grade), and inert atmosphere (N₂/Ar) .
- Control side reactions : Monitor for byproducts like 4-(2,2-diphenyl-1-ethyl)acetophenone via GC-MS .
- Statistical analysis : Apply Design of Experiments (DoE) to identify critical factors (e.g., temperature, stirring rate).
Q. What computational methods predict the physicochemical properties of this compound derivatives?
- Density Functional Theory (DFT) : Predicts boiling point (445.7°C) and density (1.65 g/cm³) with <5% deviation from experimental data .
- QSAR modeling : Correlates substituent Hammett constants (σₚ for -CN = +0.66) with reactivity in cross-coupling reactions .
- Molecular dynamics simulations : Model solubility parameters in organic solvents (e.g., logP = 2.8 in octanol/water) .
Q. How does the cyano group affect the photophysical properties of this compound?
The -CN group induces a bathochromic shift in UV-Vis spectra (λₐᵦₛ ~280 nm) due to n→π* transitions. Key findings include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
